molecular formula C44H24N4O8 B12806809 2-Anthracenecarboxamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo- CAS No. 68845-15-8

2-Anthracenecarboxamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-

Cat. No.: B12806809
CAS No.: 68845-15-8
M. Wt: 736.7 g/mol
InChI Key: CDUBTZSRLPGVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] is a complex organic compound characterized by its anthracene backbone and multiple amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 9,10-dinitroanthracene, followed by reduction to 9,10-diaminoanthracene. Subsequent acylation with anthracenecarboxylic acid derivatives yields the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorosulfonic acid.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenediol compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their strong luminescence properties.

Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential as anticancer agents, given their ability to intercalate with DNA and disrupt cellular processes.

Industry: In the industrial sector, this compound finds applications in the development of organic semiconductors and photovoltaic materials, contributing to advancements in electronic devices and renewable energy technologies.

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

    Anthracene: A simpler aromatic hydrocarbon with similar structural features but lacking the amide functionalities.

    Anthraquinone: An oxidized form of anthracene with quinone groups, used in dyes and pigments.

    9,10-Diaminoanthracene: A precursor in the synthesis of the target compound, with similar reactivity but different applications.

Uniqueness: The uniqueness of 2-Anthracenecarboxamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-] lies in its combination of multiple functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

68845-15-8

Molecular Formula

C44H24N4O8

Molecular Weight

736.7 g/mol

IUPAC Name

1-amino-N-[5-[(1-amino-9,10-dioxoanthracene-2-carbonyl)amino]-9,10-dioxoanthracen-1-yl]-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C44H24N4O8/c45-35-27(17-15-25-33(35)39(51)21-9-3-1-7-19(21)37(25)49)43(55)47-29-13-5-11-23-31(29)41(53)24-12-6-14-30(32(24)42(23)54)48-44(56)28-18-16-26-34(36(28)46)40(52)22-10-4-2-8-20(22)38(26)50/h1-18H,45-46H2,(H,47,55)(H,48,56)

InChI Key

CDUBTZSRLPGVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.